CPT1 Substrate Affinity (K₀.₅) of Oleoyl-CoA vs. Palmitoyl-CoA Under Low-Fat Dietary Conditions
In rats maintained on a low-fat diet (3% w/w fat), the apparent half-saturation constant (K₀.₅) of hepatic mitochondrial CPT I for oleoyl-CoA is reduced relative to that for palmitoyl-CoA, indicating higher apparent affinity for the mono-unsaturated C18 substrate [1]. This differential is diet-dependent and is not observed to the same degree under high-fat feeding regimens [1].
| Evidence Dimension | Apparent half-saturation constant (K₀.₅) for CPT I substrate binding |
|---|---|
| Target Compound Data | K₀.₅ low under low-fat diet; exact value not reported but explicitly lower vs. palmitoyl-CoA |
| Comparator Or Baseline | Palmitoyl-CoA (16:0) exhibits higher K₀.₅ under identical low-fat dietary condition |
| Quantified Difference | K₀.₅ for oleoyl-CoA is reported as 'low' compared to palmitoyl-CoA in LF-fed animals [1] |
| Conditions | Rat liver mitochondrial overt CPT I assay; fixed molar ratio of acyl-CoA/albumin; low-fat diet (3% w/w fat) for 10 days [1] |
Why This Matters
This direct comparative evidence confirms that palmitoyl-CoA cannot substitute for oleoyl-CoA in CPT I-dependent assays without introducing a quantifiable affinity bias, particularly in models of physiological (low-fat) metabolic states.
- [1] Power GW, Yaqoob P, Harvey DJ, Newsholme EA, Calder PC. Influence of diet on the kinetic behavior of hepatic carnitine palmitoyltransferase I toward different acyl CoA esters. Lipids. 1997 Jan;32(1):31-37. View Source
